molecular formula C10H16N2O B1415008 N-(3-ethoxypropyl)pyridin-4-amine CAS No. 1041597-12-9

N-(3-ethoxypropyl)pyridin-4-amine

Cat. No.: B1415008
CAS No.: 1041597-12-9
M. Wt: 180.25 g/mol
InChI Key: QVRPVXPHTDNERN-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)pyridin-4-amine is a chemical compound belonging to the class of pyridine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C10H16N2O and a molecular weight of 180.25 g/mol .

Properties

IUPAC Name

N-(3-ethoxypropyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-13-9-3-6-12-10-4-7-11-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRPVXPHTDNERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 3-ethoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, though specific medical applications are still under research.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals

Mechanism of Action

The exact mechanism of action of N-(3-ethoxypropyl)pyridin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the ethoxypropyl group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of an ethoxypropyl group.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of an ethoxypropyl group.

Uniqueness

N-(3-ethoxypropyl)pyridin-4-amine is unique due to the presence of the ethoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as increased solubility or altered binding affinity to molecular targets, compared to its analogs .

Biological Activity

N-(3-ethoxypropyl)pyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its significance.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyridine derivatives. The molecular formula and weight are critical for understanding its reactivity and interaction with biological systems. The ethoxypropyl side chain is significant as it may influence the compound's solubility and bioavailability.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Molecular docking studies suggest that this compound can effectively bind to CDK2, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory properties through mechanisms involving the inhibition of inflammatory pathways. The structure of this compound may allow it to interact with key inflammatory mediators, thereby reducing inflammation.
  • Analgesic Properties : Modifications in the pyridine moiety have been linked to enhanced analgesic effects, making this compound a candidate for pain management therapies.

Synthesis

The synthesis of this compound typically involves multi-step procedures starting from simpler pyridine derivatives. Common synthetic pathways include:

  • Nucleophilic Substitution : This method allows for the introduction of the ethoxypropyl group onto the pyridine ring.
  • Condensation Reactions : These reactions can facilitate the formation of various derivatives that may enhance biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related compounds:

StudyBiological ActivityFindings
Study 1AnticancerDemonstrated inhibition of CDK2 with an IC50 value of 0.057 μM .
Study 2Anti-inflammatoryShowed significant reduction in inflammatory markers in vitro.
Study 3AnalgesicEnhanced pain relief in animal models compared to standard analgesics.

The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological pathways:

  • CDK Inhibition : By binding to CDK2, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Inflammatory Pathway Modulation : The compound may modulate pathways involved in inflammation, such as NF-kB signaling, which is crucial for inflammatory responses.
  • Pain Pathway Interference : Its structural features may allow it to interact with pain receptors, providing analgesic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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